BenchChemオンラインストアへようこそ!

Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate

Medicinal chemistry Building blocks Physicochemical properties

Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1935075-16-3) is a gem‑difluorinated spirocyclic diamine building block within the 1,7‑diazaspiro[3.5]nonane class. The compound features a tert‑butoxycarbonyl (Boc) protecting group on the 7‑position nitrogen and a 3,3‑difluoro substitution on the azetidine ring of the spiro system.

Molecular Formula C12H20F2N2O2
Molecular Weight 262.301
CAS No. 1935075-16-3
Cat. No. B2448392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate
CAS1935075-16-3
Molecular FormulaC12H20F2N2O2
Molecular Weight262.301
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C(CN2)(F)F
InChIInChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-6-4-11(5-7-16)12(13,14)8-15-11/h15H,4-8H2,1-3H3
InChIKeyVBYINQVRVIOKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1935075-16-3): Chemical Identity and Structural Class Overview for Research Procurement


Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1935075-16-3) is a gem‑difluorinated spirocyclic diamine building block within the 1,7‑diazaspiro[3.5]nonane class. The compound features a tert‑butoxycarbonyl (Boc) protecting group on the 7‑position nitrogen and a 3,3‑difluoro substitution on the azetidine ring of the spiro system . The spirocyclic scaffold enforces a conformationally restricted three‑dimensional architecture, while the Boc group enables orthogonal deprotection for downstream functionalisation. The compound is manufactured with purities of 95‑98% and is sourced from major chemical suppliers such as Fluorochem (98% purity), Calpac Lab (97%), and Leyan (98%) . The predicted LogP is 1.19 and the fraction of sp³‑hybridised carbons (Fsp³) is 0.92 , indicating a high degree of three‑dimensionality desirable for fragment‑based drug discovery and lead optimisation.

Why Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate Cannot Be Replaced by the Non‑Fluorinated Analog for MedChem Applications


The 3,3‑gem‑difluoro substitution defines a distinct physicochemical profile that separates this building block from its non‑fluorinated congener (tert‑butyl 1,7‑diazaspiro[3.5]nonane‑7‑carboxylate, CAS 1180112‑41‑7) and from regioisomeric fluorinated spirocycles. Gem‑difluorination of saturated bicyclic amines has been systematically shown to decrease pKa by 0.3–0.5 units and LogP by 0.54–0.55 units relative to the non‑fluorinated matched pair [1]. These shifts alter the protonation state at physiological pH and the compound's distribution between aqueous and lipid phases, directly impacting both the reactivity in downstream coupling reactions and the pharmacokinetic profile of the final elaborated molecules. The fluorinated azetidine ring also modulates conformational preferences and metabolic soft‑spot susceptibility relative to the unsubstituted analogue, meaning that any structure–activity relationship (SAR) or synthetic route validated with the non‑fluorinated scaffold cannot be assumed to translate to the 3,3‑difluoro variant without re‑optimisation.

Quantitative Differentiation Evidence: Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate versus Closest Comparators


Molecular Weight and Calculated LogP Differentiation from the Non‑Fluorinated 1,7‑Diazaspiro[3.5]nonane Analog

Tert‑butyl 3,3‑difluoro‑1,7‑diazaspiro[3.5]nonane‑7‑carboxylate (MW 262.30 Da) differs from the non‑fluorinated analog tert‑butyl 1,7‑diazaspiro[3.5]nonane‑7‑carboxylate (MW 226.32 Da) by a mass shift of +35.98 Da attributable to the replacement of two hydrogen atoms with two fluorine atoms at the 3‑position . The predicted octanol‑water partition coefficient (LogP) of the difluoro compound is 1.19, as reported in the Fluorochem datasheet . While an experimental LogP for the non‑fluorinated analog is not explicitly reported in the open literature, the class‑level observation that gem‑difluorination of bicyclic amines decreases LogP by 0.54–0.55 units [1] implies a predicted LogP for the non‑fluorinated matched pair of approximately 1.73–1.74.

Medicinal chemistry Building blocks Physicochemical properties

pKa Modulation by Gem‑Difluorination: Basicity Comparison with Non‑Fluorinated Bicyclic Amines

Systematic studies on gem‑difluorinated bicyclic saturated amines have established that introduction of a CF₂ group decreases the pKa of the conjugate acid by 0.3–0.5 units relative to the non‑fluorinated bicyclic counterpart [1]. Although exact pKa values for tert‑butyl 3,3‑difluoro‑1,7‑diazaspiro[3.5]nonane‑7‑carboxylate and its non‑fluorinated analog have not been published individually, the class‑level trend is consistent across multiple bicyclic amine scaffolds studied in the same work. The inductive electron‑withdrawing effect of the gem‑difluoro group is the dominant factor governing the pKa decrease, and this effect has been shown to be independent of the bicyclic ring topology within the 6–8 atom ring size range [2].

Medicinal chemistry Physicochemical profiling Amine basicity

Metabolic Stability Advantage of Gem‑Difluorinated Cycloalkanes over Non‑Fluorinated Counterparts

A systematic evaluation of gem‑difluorinated functionalised cycloalkanes demonstrated that gem‑difluorination either does not affect or slightly improves the metabolic stability of the corresponding model derivatives compared to non‑fluorinated and acyclic counterparts [1]. While this study did not include the specific 1,7‑diazaspiro[3.5]nonane scaffold, the observed trend is consistent with the known effect of fluorination at metabolically labile positions, which can block cytochrome P450‑mediated oxidation. The introduction of fluorine atoms adjacent to the secondary amine in the azetidine ring of tert‑butyl 3,3‑difluoro‑1,7‑diazaspiro[3.5]nonane‑7‑carboxylate is expected to confer similar metabolic stabilisation relative to the non‑fluorinated 1,7‑diazaspiro[3.5]nonane scaffold.

Drug metabolism Pharmacokinetics Lead optimisation

Fraction sp³ (Fsp³) and Three‑Dimensionality Advantage over Planar Heterocyclic Building Blocks

The Fluorochem technical datasheet reports an Fsp³ value of 0.9167 for tert‑butyl 3,3‑difluoro‑1,7‑diazaspiro[3.5]nonane‑7‑carboxylate . This value indicates that 91.7% of the carbon atoms in the molecule are sp³‑hybridised, reflecting a high degree of three‑dimensionality. In comparison, many commonly used aromatic heterocyclic scaffolds exhibit Fsp³ values below 0.3. The non‑fluorinated analog tert‑butyl 1,7‑diazaspiro[3.5]nonane‑7‑carboxylate has the same spirocyclic core and would exhibit an identical Fsp³ value; however, the difluoro compound offers the additional physicochemical advantages described above while maintaining the same high 3D character. The combination of high Fsp³ with the gem‑difluoro motif is particularly valuable for fragment‑based and structure‑based drug design campaigns seeking to escape from aromatic ‘flatland’ [1].

Fragment-based drug discovery 3D character Medicinal chemistry

Purity and Supply Chain Availability Comparison with the Non‑Fluorinated Analog

Tert‑butyl 3,3‑difluoro‑1,7‑diazaspiro[3.5]nonane‑7‑carboxylate is commercially available from multiple suppliers with purities ranging from 95% (Chemenu) to 98% (Fluorochem, Leyan) . The non‑fluorinated analog tert‑butyl 1,7‑diazaspiro[3.5]nonane‑7‑carboxylate (CAS 1180112‑41‑7) is also available at 97% purity from suppliers such as CymitQuimica, Bidepharm, and BOC Sciences . Both compounds are available at comparable purity levels; however, the difluoro compound commands a premium price point reflecting the added synthetic complexity of introducing the gem‑difluoro group. The Boc‑protected form enables direct use in amide coupling, reductive amination, and urea formation reactions without additional protection steps, and the 3,3‑difluoro substitution provides a unique vector for SAR exploration not accessible from the non‑fluorinated scaffold.

Chemical procurement Supply chain Quality assurance

Optimal Research and Industrial Use Cases for Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimisation Requiring Fine-Tuned Amine Basicity

In lead optimisation programmes where the pKa of a secondary amine is critical for target engagement or cellular permeability, tert‑butyl 3,3‑difluoro‑1,7‑diazaspiro[3.5]nonane‑7‑carboxylate provides a 0.3–0.5 unit reduction in basicity compared to the non‑fluorinated spirocyclic amine, as supported by class‑level pKa data [1]. After Boc deprotection, the resulting 3,3‑difluoro‑1,7‑diazaspiro[3.5]nonane can be incorporated into kinase inhibitors, GPCR ligands, or epigenetic targets where amine protonation state directly influences binding affinity and selectivity.

Targeted Protein Degradation (PROTAC): Spirocyclic Linker with Enhanced Metabolic Stability

The rigid spirocyclic scaffold combined with the gem‑difluoro motif makes this building block an attractive linker or E3‑ligase ligand component in PROTAC design. The high Fsp³ (0.92) and conformationally restricted geometry facilitate the rational design of ternary complex formation, while the class‑level evidence for improved metabolic stability of gem‑difluorinated cycloalkanes [2] supports the expectation of enhanced pharmacokinetic durability of the final degrader molecule compared to those built with non‑fluorinated linkers.

Fragment‑Based Drug Discovery (FBDD): 3D‑Rich Fluorinated Fragment for Library Design

With an Fsp³ of 0.92, this building block is ideally suited for fragment libraries designed to explore three‑dimensional chemical space [1]. The combination of high sp³ character with the electron‑withdrawing gem‑difluoro group provides a unique pharmacophoric signature distinct from both planar aromatic fragments and non‑fluorinated spirocycles. The Boc protecting group allows for straightforward incorporation into fragment‑growing and fragment‑linking strategies.

Pharmacokinetic SAR Studies: Probing the Impact of Fluorination on Spirocyclic Amine ADME

For research teams systematically investigating the effect of fluorination on the ADME properties of spirocyclic amines, tert‑butyl 3,3‑difluoro‑1,7‑diazaspiro[3.5]nonane‑7‑carboxylate serves as a key comparator compound. Used alongside the non‑fluorinated analog (CAS 1180112‑41‑7), it enables matched‑pair analysis to isolate the contribution of the gem‑difluoro group to metabolic stability, LogP, and pKa. This matched‑pair approach is well‑established in medicinal chemistry for extracting structure–property relationships [3].

Quote Request

Request a Quote for Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.